Cas no 1261495-28-6 (6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL)

6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL 化学的及び物理的性質
名前と識別子
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- 6-METHYL-4-(2-(TRIFLUOROMETHYL)PHENYL)PYRIDIN-2-OL
- 2-Hydroxy-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
- 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL
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- インチ: 1S/C13H10F3NO/c1-8-6-9(7-12(18)17-8)10-4-2-3-5-11(10)13(14,15)16/h2-7H,1H3,(H,17,18)
- InChIKey: ABAOLMOAEHCOSA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1=CC(NC(C)=C1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 409
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.1
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM491511-1g |
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-ol |
1261495-28-6 | 97% | 1g |
$573 | 2022-06-13 | |
Alichem | A024001655-500mg |
2-Hydroxy-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine |
1261495-28-6 | 97% | 500mg |
$1078.00 | 2023-09-03 | |
Alichem | A024001655-250mg |
2-Hydroxy-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine |
1261495-28-6 | 97% | 250mg |
$734.40 | 2023-09-03 | |
Alichem | A024001655-1g |
2-Hydroxy-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine |
1261495-28-6 | 97% | 1g |
$1596.00 | 2023-09-03 |
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OLに関する追加情報
Introduction to 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL (CAS No. 1261495-28-6)
6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL, also known by its CAS number 1261495-28-6, is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a 2-(trifluoromethyl)phenyl group, along with a hydroxyl group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest in both academic research and industrial applications.
The chemical structure of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL is particularly noteworthy for its potential in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. Additionally, the hydroxyl group can participate in hydrogen bonding, which is essential for interactions with biological targets such as enzymes and receptors.
Recent studies have explored the pharmacological activities of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding opens up new avenues for the development of therapeutic agents targeting these conditions.
In addition to its enzymatic inhibition properties, 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL has been investigated for its anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, and compounds that can effectively modulate inflammatory responses are highly sought after. A recent study published in the European Journal of Pharmacology demonstrated that this compound significantly reduces inflammation in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.
The synthetic routes to produce 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL have also been extensively studied. One common approach involves the reaction of 2-chloro-5-methylpyridine with 2-trifluoromethylphenylboronic acid followed by hydroxylation. This method provides high yields and purity, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for its practical applications in pharmaceuticals and other industries.
In terms of safety and toxicity, preliminary studies have shown that 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, comprehensive safety evaluations are necessary before it can be used clinically. These evaluations typically include assessments of genotoxicity, carcinogenicity, and reproductive toxicity to ensure that the compound is safe for human use.
The potential applications of 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in organic electronics due to its unique electronic properties. The presence of the trifluoromethyl group enhances the electron-withdrawing capability of the molecule, which can be beneficial for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
In conclusion, 6-Methyl-4-(2-(trifluoromethyl)phenyl)pyridin-2-OL (CAS No. 1261495-28-6) is a multifaceted compound with promising applications in medicinal chemistry, materials science, and other fields. Its unique chemical structure and biological activities make it a valuable subject for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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